molecular formula C13H16O3 B13957997 (2-methylphenyl) oxane-4-carboxylate

(2-methylphenyl) oxane-4-carboxylate

Cat. No.: B13957997
M. Wt: 220.26 g/mol
InChI Key: GZHLGDDLPMIHRY-UHFFFAOYSA-N
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Description

(2-Methylphenyl) oxane-4-carboxylate is an ester derivative of oxane-4-carboxylic acid, where the carboxylate group is esterified with a 2-methylphenyl substituent. The oxane (tetrahydropyran) ring provides a six-membered oxygen-containing heterocycle, while the 2-methylphenyl group introduces steric bulk and lipophilicity. This compound is structurally analogous to other oxane-based esters but distinguished by its aromatic ester moiety. While direct pharmacological data are unavailable in the provided evidence, its physicochemical properties can be inferred from structural analogs .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2-methylphenyl) oxane-4-carboxylate

InChI

InChI=1S/C13H16O3/c1-10-4-2-3-5-12(10)16-13(14)11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

GZHLGDDLPMIHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl) oxane-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl magnesium bromide with oxane-4-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl) oxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-methylphenyl) oxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methylphenyl) oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-methylphenyl) oxane-4-carboxylate with key analogs:

Compound Name Molecular Formula Molecular Weight Key Features Source
This compound* C₁₃H₁₆O₃ 220.26 Aryl ester (2-methylphenyl), oxane-4-carboxylate backbone Inferred
Ethyl 2-methyl-4-oxooxane-2-carboxylate C₉H₁₄O₄ 186.20 Ethyl ester, 4-oxo group on oxane, methyl substituent at C2
tert-Butyl 4-(aminomethyl)oxane-4-carboxylate C₁₁H₂₁NO₃ 215.29 tert-Butyl ester, aminomethyl group at C4
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate C₁₀H₁₆O₄S 232.30 Methyl ester, acetylsulfanyl group at C4
[2-[Methyl-[(2-methylphenyl)methyl]amino]-2-oxoethyl] 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₂₂H₂₂N₂O₄ 378.42 Complex oxazole core, amide linker, 2-methylphenyl group

*Inferred molecular formula and weight based on structural analogs.

Key Observations:

tert-Butyl esters () are bulkier and more hydrolytically stable than aryl esters, while methyl esters () are smaller and may undergo faster enzymatic cleavage.

Oxane Ring Modifications :

  • The 4-carboxylate group in the target compound contrasts with the 4-oxo group in Ethyl 2-methyl-4-oxooxane-2-carboxylate (), which introduces a ketone functionality, altering electronic properties and reactivity.
  • The acetylsulfanyl substituent in adds a sulfur atom, enabling disulfide bond formation or nucleophilic interactions absent in the target compound.

The aminomethyl group in increases polarity and water solubility, contrasting with the hydrophobic 2-methylphenyl group.

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